5-Bromo-7-methoxy-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methoxy-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxy-1,2-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and methoxylated reagents. One common method includes the use of 2-aminophenol and brominated methoxybenzene under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-methoxy-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the benzoxazole ring.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized benzoxazoles .
Scientific Research Applications
5-Bromo-7-methoxy-1,2-benzoxazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methoxy-1,2-benzoxazole involves its interaction with various molecular targets. These targets may include enzymes, proteins, and receptors involved in biological pathways. For instance, benzoxazole derivatives are known to inhibit DNA topoisomerases, protein kinases, and histone deacetylases, which play crucial roles in cancer cell proliferation and survival .
Comparison with Similar Compounds
- 5-Chloro-7-methoxy-1,2-benzoxazole
- 5-Fluoro-7-methoxy-1,2-benzoxazole
- 5-Iodo-7-methoxy-1,2-benzoxazole
Comparison: 5-Bromo-7-methoxy-1,2-benzoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6BrNO2 |
---|---|
Molecular Weight |
228.04 g/mol |
IUPAC Name |
5-bromo-7-methoxy-1,2-benzoxazole |
InChI |
InChI=1S/C8H6BrNO2/c1-11-7-3-6(9)2-5-4-10-12-8(5)7/h2-4H,1H3 |
InChI Key |
JHTNTBVJELTENG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1ON=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.